molecular formula C15H20ClNO B3056859 1-[(Butylamino)methyl]naphthalen-2-ol hydrochloride CAS No. 7479-34-7

1-[(Butylamino)methyl]naphthalen-2-ol hydrochloride

Cat. No.: B3056859
CAS No.: 7479-34-7
M. Wt: 265.78 g/mol
InChI Key: MYFDXENBGZEVCC-UHFFFAOYSA-N
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Description

1-[(Butylamino)methyl]naphthalen-2-ol hydrochloride is a chemical compound with the molecular formula C15H20ClNO. It is known for its applications in various fields of scientific research and industry. The compound is characterized by its unique structure, which includes a naphthalene ring substituted with a butylamino group and a hydroxyl group, making it a versatile molecule for different chemical reactions and applications .

Preparation Methods

The synthesis of 1-[(Butylamino)methyl]naphthalen-2-ol hydrochloride typically involves the following steps:

Chemical Reactions Analysis

1-[(Butylamino)methyl]naphthalen-2-ol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The butylamino group can undergo substitution reactions with various electrophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a one-pot reaction involving 2-naphthol, butan-1-amine, and benzaldehyde. This method has been shown to produce the compound efficiently under solvent-free conditions, resulting in a stable molecular conformation supported by intramolecular hydrogen bonding . The structural formula is represented as C21H23NOC_{21}H_{23}NO with a molecular weight of approximately 323.42 g/mol.

Antioxidant Properties

Recent studies have demonstrated that derivatives of naphthalen-2-ol exhibit significant antioxidant activity. The antioxidant properties were assessed using the ABTS assay, indicating that these compounds can scavenge free radicals effectively . This suggests potential applications in pharmaceuticals aimed at oxidative stress-related diseases.

Cardiovascular Applications

As a derivative of β-blockers, 1-[(Butylamino)methyl]naphthalen-2-ol hydrochloride may possess antihypertensive and antiarrhythmic properties. Compounds with similar naphthalene structures have been documented for their effectiveness in treating chronic heart failure and other cardiovascular conditions due to their ability to block β-adrenergic receptors .

Anticancer Potential

Emerging research indicates that naphthalene derivatives may also exhibit anticancer activity. The structural modifications associated with this compound could enhance its efficacy against various cancer cell lines, although specific studies on this compound are still limited .

Applications in Asymmetric Synthesis

The compound can serve as a chiral ligand in asymmetric synthesis, facilitating the production of optically active compounds. The Betti reaction, which involves the condensation of naphthols with amines and aldehydes, has been utilized to synthesize various chiral ligands that are crucial in catalyzing enantioselective reactions .

Case Studies and Research Findings

StudyFindings
Baker et al. (2011)Investigated the antioxidant activity of naphthalene derivatives, establishing their potential as therapeutic agents against oxidative stress .
Fumagalli et al. (2020)Reported on the anticancer activities of similar β-blocker compounds, suggesting a pathway for further exploration of naphthalene derivatives .
Zhao & Li (2004)Described the synthesis of Betti bases and their applications in asymmetric synthesis, highlighting the versatility of aminonaphthol compounds .

Mechanism of Action

The mechanism of action of 1-[(Butylamino)methyl]naphthalen-2-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

1-[(Butylamino)methyl]naphthalen-2-ol hydrochloride can be compared with other similar compounds, such as:

    1-[(Butylamino)methyl]naphthalen-2-ol: The non-hydrochloride form of the compound.

    1-[(Butylamino)methyl]naphthalen-2-amine: A related compound with an amine group instead of a hydroxyl group.

    1-[(Butylamino)methyl]naphthalen-2-ol acetate: An ester derivative of the compound.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Biological Activity

1-[(Butylamino)methyl]naphthalen-2-ol hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its synthesis, biological mechanisms, and various research findings related to its activity.

Synthesis

The synthesis of this compound typically involves a multi-step process, including the condensation of 2-naphthol with butan-1-amine and an aldehyde under specific conditions. A notable method includes a solvent-free three-component reaction that yields high purity of the desired compound, suitable for biological testing .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzymes : It may act as an enzyme inhibitor, affecting metabolic pathways.
  • Receptors : The compound could modulate receptor functions, influencing physiological responses.

Antioxidant Properties

Recent studies have indicated that derivatives of naphthalen-2-ol, including this compound, exhibit significant antioxidant activity. This property is crucial in mitigating oxidative stress and preventing cellular damage .

Antimicrobial Activity

Research has shown that naphthalene derivatives possess antimicrobial properties. The compound's structure suggests potential efficacy against various pathogens, making it a candidate for further exploration in antimicrobial therapies .

Neuroprotective Effects

Some studies suggest that compounds similar to this compound may have neuroprotective effects. These effects are hypothesized to arise from their ability to modulate neurotransmitter levels or protect neuronal cells from apoptosis .

Case Studies and Research Findings

  • Antioxidant Activity Study : A study evaluated the antioxidative properties of naphthalene derivatives, demonstrating that these compounds can scavenge free radicals effectively. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls .
  • Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results for potential therapeutic applications .
  • Neuroprotection Research : Experimental models assessing neuroprotective effects found that this compound could reduce neuronal cell death induced by oxidative stress. The mechanism was linked to the modulation of intracellular signaling pathways involved in cell survival .

Data Table: Summary of Biological Activities

Biological Activity Description Reference
AntioxidantScavenges free radicals; reduces oxidative stress markers
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuroprotectiveReduces neuronal cell death; modulates survival pathways

Properties

IUPAC Name

1-(butylaminomethyl)naphthalen-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO.ClH/c1-2-3-10-16-11-14-13-7-5-4-6-12(13)8-9-15(14)17;/h4-9,16-17H,2-3,10-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFDXENBGZEVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=C(C=CC2=CC=CC=C21)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70639523
Record name 1-[(Butylamino)methyl]naphthalen-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70639523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7479-34-7
Record name NSC401632
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401632
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[(Butylamino)methyl]naphthalen-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70639523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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